tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate involves several steps. One common method includes the reaction of Boc acid anhydride with ethanol in the presence of 70% aqueous ammonia . The reaction mixture is cooled in an ice bath and stirred at approximately 0°C for one hour. Afterward, the mixture is brought to room temperature and stirred for an additional 18 hours. The organic solvent is then evaporated, and the residue is recrystallized from n-hexane to obtain the final product .
Chemical Reactions Analysis
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound binds to the active site of enzymes, altering their activity and affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate can be compared to other similar compounds such as:
tert-butyl carbamate: This compound has a similar structure but lacks the piperidine ring, making it less complex and less versatile in certain applications.
tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate: This compound has a hydroxymethyl group instead of the dimethyl groups, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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